molecular formula C24H48N2O6S B14192192 1-Octylpyrrolidin-2-one;sulfuric acid CAS No. 918666-34-9

1-Octylpyrrolidin-2-one;sulfuric acid

Cat. No.: B14192192
CAS No.: 918666-34-9
M. Wt: 492.7 g/mol
InChI Key: XJFIONYRDLFXQE-UHFFFAOYSA-N
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Description

1-Octylpyrrolidin-2-one, also known as 1-octyl-2-pyrrolidone or N-octyl-2-pyrrolidone, is a member of the N-alkylpyrrolidin-2-one group. This compound is known for its surfactant properties due to the combination of a non-polar alkyl chain with a hydrophilic pyrrolidin-2-one head. It is slightly soluble in water and possesses both chemical and thermal stability . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octylpyrrolidin-2-one can be synthesized through the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for 1-octylpyrrolidin-2-one typically involve the use of non-ionic surfactants and other chemical intermediates. The compound is applied as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery .

Chemical Reactions Analysis

Types of Reactions: 1-Octylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized by bacterial pairs isolated from river water and soil, leading to the formation of aliphatic carboxylic acid .

Common Reagents and Conditions: Common reagents used in the reactions of 1-octylpyrrolidin-2-one include oxidizing agents and bacterial strains capable of degrading the compound. The conditions for these reactions often involve aqueous environments and specific temperature and pH ranges .

Major Products Formed: The major products formed from the reactions of 1-octylpyrrolidin-2-one include 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is produced as a result of partial degradation and concurrent oxidation of the terminal carbon atom of the remaining chain .

Scientific Research Applications

1-Octylpyrrolidin-2-one has a wide range of scientific research applications. It is used as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery. Additionally, it is a component of some pesticides and a cotton defoliant . The compound’s antibacterial properties make it useful in environmental science and pollution research, particularly in the study of bacterial degradation .

Mechanism of Action

The mechanism of action of 1-octylpyrrolidin-2-one involves its interaction with bacterial strains that can degrade the compound. The degradation process is initiated by octane-utilizing bacteria, which oxidize the terminal carbon atom of the octyl chain. The intermediate produced is further degraded by other bacterial members, leading to the complete degradation of the compound .

Comparison with Similar Compounds

1-Octylpyrrolidin-2-one is unique due to its combination of surfactant and solvent properties. Similar compounds include other N-alkylpyrrolidin-2-ones, such as N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone. These compounds also possess surfactant properties but differ in their alkyl chain lengths and specific applications .

Properties

CAS No.

918666-34-9

Molecular Formula

C24H48N2O6S

Molecular Weight

492.7 g/mol

IUPAC Name

1-octylpyrrolidin-2-one;sulfuric acid

InChI

InChI=1S/2C12H23NO.H2O4S/c2*1-2-3-4-5-6-7-10-13-11-8-9-12(13)14;1-5(2,3)4/h2*2-11H2,1H3;(H2,1,2,3,4)

InChI Key

XJFIONYRDLFXQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CCCC1=O.CCCCCCCCN1CCCC1=O.OS(=O)(=O)O

Origin of Product

United States

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